2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core fused with a piperidine ring. The presence of an amino group at the piperidine ring enhances its potential for various biological activities.
Mechanism of Action
Target of Action
The primary targets of 2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one are Bruton’s tyrosine kinase (BTK) and Cytochrome bd oxidase (Cyt-bd) . BTK is a non-receptor tyrosine kinase that plays a critical role in B cell development, including proliferation, differentiation, maturation, activation, and survival . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound inhibits BTK and Cyt-bd . In the case of BTK, it exhibits varying inhibitory activities against BTK in vitro . For Cyt-bd, it inhibits the enzyme in an established ATP depletion assay .
Biochemical Pathways
The inhibition of BTK affects multiple signaling pathways, such as the B cells receptor (BCR) signaling and Fcγ receptor (FCR) signaling pathways . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis .
Pharmacokinetics
The compound’s ability to inhibit its targets in vitro suggests that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for bioavailability .
Result of Action
The inhibition of BTK by this compound can lead to the suppression of B cell proliferation . The inhibition of Cyt-bd can lead to ATP depletion in Mycobacterium tuberculosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression levels of the target enzymes can affect the compound’s efficacy. It was observed that the compound was less potent against a strain of Mycobacterium tuberculosis with higher expression of the Cyt-bd-encoding genes .
Biochemical Analysis
Biochemical Properties
2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . This enzyme is a key component of the bacterial respiratory chain, and its inhibition disrupts the energy metabolism of the bacteria. The compound interacts with Cyt-bd by binding to its active site, thereby preventing the enzyme from facilitating electron transfer and ATP synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, such as SU-DHL-6, WSU-DLCL-2, and K562, the compound exhibits potent antiproliferative activity . It induces apoptosis through the mitochondrial pathway and causes cell cycle arrest at the G2/M phase . Additionally, it affects cell signaling pathways by inhibiting the activity of EZH2, a histone methyltransferase involved in gene expression regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of Cyt-bd, inhibiting its activity and disrupting the bacterial respiratory chain . In cancer cells, the compound inhibits EZH2, leading to changes in gene expression and induction of apoptosis . The binding interactions with these biomolecules are critical for the compound’s inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its inhibitory effects on Cyt-bd and EZH2, but the potency may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Cyt-bd and EZH2 without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing the dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for its pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Understanding its transport and distribution is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the mitochondria, where it inhibits Cyt-bd and induces apoptosis . Additionally, it can be found in the nucleus, where it affects gene expression by inhibiting EZH2 . The targeting signals and post-translational modifications that direct the compound to these compartments are critical for its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents to form the thieno[3,2-d]pyrimidine core . The subsequent introduction of the piperidine ring is achieved through nucleophilic substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield thieno[3,2-d]pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in the position and nature of substituents.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives:
Uniqueness
2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the piperidine ring and the amino group, which confer distinct biological properties. Its ability to inhibit cytochrome bd oxidase specifically makes it a valuable compound in the fight against tuberculosis .
Properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c12-7-2-1-4-15(6-7)11-13-8-3-5-17-9(8)10(16)14-11/h3,5,7H,1-2,4,6,12H2,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXINRPHYUKVKRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.